molecular formula C9H7Cl2N3O B11729314 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B11729314
M. Wt: 244.07 g/mol
InChI Key: TXLZZRCPLJBBHY-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a small-molecule derivative of the 1,2,4-oxadiazole class, characterized by a dichlorophenyl substituent at the 3-position of the heterocyclic ring and a methanamine group at the 5-position. The 2,5-dichloro substitution on the phenyl ring introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C9H7Cl2N3O/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2

InChI Key

TXLZZRCPLJBBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4-oxadiazole ring facilitates nucleophilic substitution at position 5. The dichlorophenyl group further activates the ring for displacement reactions:

  • Amination : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield substituted oxadiazole derivatives.

  • Thiolation : Treatment with aliphatic or aromatic thiols (e.g., benzyl mercaptan) under basic conditions (K₂CO₃, EtOH) replaces the oxadiazole ring’s oxygen with sulfur, forming thiadiazole analogs.

Example Reaction Pathway :

Oxadiazole+R-NH2DMF, 90°C5-Amino-1,2,4-oxadiazole+HCl\text{Oxadiazole} + \text{R-NH}_2 \xrightarrow{\text{DMF, 90°C}} \text{5-Amino-1,2,4-oxadiazole} + \text{HCl}

Oxidation of the Methanamine Group

The primary amine (-CH₂NH₂) undergoes oxidation under controlled conditions:

  • With KMnO₄/H₂SO₄ : Forms a nitrile group (-CN) via two-electron oxidation.

  • With H₂O₂/FeSO₄ : Generates a nitroso intermediate (-CH₂NO), which dimerizes or further oxidizes to a nitro compound (-CH₂NO₂).

Key Data :

Oxidizing AgentProductYield (%)Conditions
KMnO₄ (aq. H₂SO₄)-CN720°C, 2 hr
H₂O₂/FeSO₄-NO₂58RT, 6 hr

Catalytic Hydrogenation

The oxadiazole ring is selectively reduced using hydrogen gas and catalysts:

  • Pd/C (10%) in EtOH : Cleaves the N–O bond, converting the oxadiazole to a diamino-thiourea derivative.

  • PtO₂ in AcOH : Fully saturates the ring, producing a tetrahydro-oxadiazole.

Mechanistic Insight :
Hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential addition of hydrogen atoms to the electron-rich N–O bond.

Acid-Base Reactions

The methanamine group participates in proton transfer reactions:

  • With HCl : Forms a water-soluble hydrochloride salt (m.p. 198–200°C).

  • With NaOH : Generates a free base, enhancing nucleophilicity for subsequent reactions.

Applications :

  • Salt formation improves bioavailability in pharmacological studies.

  • Deprotonation enables coupling reactions (e.g., with acyl chlorides).

Cyclization and Hybrid Heterocycle Formation

Under basic conditions, the amine group reacts with electrophiles to form fused heterocycles:

  • With Maleates : Forms 1,2,4-oxadiazin-5-ones via nucleophilic addition and cyclization .

  • With α,β-Unsaturated Esters : Produces hybrid 1,2,4-oxadiazole-oxadiazinone scaffolds .

Synthetic Protocol :

  • React amidoxime derivatives with dimethyl maleate (DMM) in DMSO/NaOH.

  • Stir at RT for 18 hr to achieve cyclization.

  • Acidify with HCl to precipitate the product (yield: 65–82%) .

Schiff Base Formation

The primary amine condenses with carbonyl compounds:

  • With Aldehydes : Forms imines (R–CH=N–) in ethanol under reflux (e.g., benzaldehyde → 85% yield).

  • With Ketones : Requires dehydrating agents (MgSO₄, molecular sieves) for efficient imine formation.

Stability :
Schiff bases derived from this compound exhibit enhanced chelation properties for metal-ion binding studies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit substantial anticancer properties. For instance, a study highlighted the synthesis of several oxadiazole derivatives that showed significant cytotoxic effects against various cancer cell lines. The compound was tested against glioblastoma cells and exhibited notable apoptosis-inducing capabilities .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedPercent Growth Inhibition (%)
5bLN22970
5dLN22975
5mLN22968

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular signaling pathways. Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cancer progression, thereby inhibiting tumor growth .

Antidiabetic Properties

In addition to anticancer applications, oxadiazole derivatives have shown promise as anti-diabetic agents. A study using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels, indicating their potential utility in managing diabetes .

Table 2: Antidiabetic Effects of Selected Compounds

CompoundModel UsedEffect on Glucose Levels (%)
5dDrosophila melanogaster-30
5fDrosophila melanogaster-25

Agricultural Applications

Pesticidal Activity

The oxadiazole compounds have also been explored for their pesticidal properties. Studies indicate that certain derivatives possess insecticidal activities against common agricultural pests. The structural features of the oxadiazole ring contribute to their effectiveness as bioactive agents in pest control .

Material Science

Polymer Chemistry

In material science, oxadiazoles are utilized in the development of heat-resistant polymers and fluorescent materials. Their thermal stability and photophysical properties make them suitable for applications in coatings and advanced materials .

Case Studies

  • Case Study on Anticancer Activity
    • Objective: To evaluate the efficacy of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine against glioblastoma.
    • Method: Cytotoxic assays were performed on LN229 cell lines.
    • Results: The compound exhibited significant growth inhibition and induced apoptosis.
  • Case Study on Antidiabetic Effects
    • Objective: To assess the glucose-lowering effects of oxadiazole derivatives.
    • Method: Utilization of Drosophila melanogaster as a model organism.
    • Results: Notable reductions in glucose levels were observed with specific derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents on the phenyl ring attached to the 1,2,4-oxadiazole core. These variations significantly impact electronic properties, lipophilicity, and synthetic accessibility. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Physical Form Yield (%) Key References
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Cl C₉H₈ClN₃O·HCl 246.10 Crystalline solid N/A
[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 3-CH₃ C₁₀H₁₁N₃O 189.22 Not specified N/A
[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 2,3-(OCH₃) C₁₁H₁₃N₃O₃·HCl 235.24 Hydrochloride salt N/A
[3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (5a) 4-(C₈H₁₇) C₁₇H₂₄N₃O 286.39 White solid 99
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 3-Br C₉H₈BrN₃O·HCl 297.55 Hydrochloride salt N/A
Key Observations:

For example, the 4-chloro analog (MW 246.10) has higher polarity than the 3-methyl derivative (MW 189.22) . Electron-Donating Groups (CH₃, OCH₃): Increase lipophilicity, which may improve membrane permeability. The 2,3-dimethoxy analog (MW 235.24) is more lipophilic than chlorinated derivatives . Alkyl Chains (Octyl): The 4-octylphenyl analog (5a, MW 286.39) exhibits significantly higher hydrophobicity, likely favoring interactions with lipid-rich environments .

Synthetic Accessibility: Yields for analogs vary widely (e.g., 20–99% in ), influenced by steric hindrance and substituent reactivity.

Hypothesized SAR for the Target Compound:
  • The 2,5-dichloro substitution may confer superior metabolic stability compared to mono-chloro analogs (e.g., 4-chloro in ), while maintaining moderate lipophilicity for bioavailability.
  • The methanamine group enables functionalization (e.g., salt formation, conjugation), as seen in hydrochloride derivatives (e.g., ).

Physicochemical and Pharmacokinetic Profiles

Table 2: Predicted Properties of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Property Predicted Value Basis for Prediction
Molecular Weight ~272.11 C₉H₇Cl₂N₃O
LogP (Lipophilicity) ~2.5–3.0 Comparable to 4-chloro analog
Solubility Moderate (HCl salt preferred) Similar to hydrochloride salts
Metabolic Stability High Electron-withdrawing Cl groups reduce oxidation

Biological Activity

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a synthetic compound that incorporates both an oxadiazole ring and a dichlorophenyl group. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is C9H8Cl2N4OC_9H_8Cl_2N_4O, with a molecular weight of approximately 230.05 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dichlorophenyl group enhances hydrophobic interactions with protein binding sites, while the oxadiazole ring participates in hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against a range of bacterial and fungal strains. In vitro studies demonstrated that this compound possesses notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. A notable study reported that oxadiazole derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating potent activity .

Cell Line IC50 (µM) Reference
MCF-715.63
U-9370.12 - 2.78
HeLa0.65 - 2.41

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in vitro, which are implicated in various inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives including this compound revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. Flow cytometry analysis confirmed the dose-dependent induction of apoptosis in treated MCF-7 and U-937 cells .

Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria, it was found that the presence of dichlorophenyl groups significantly enhanced antibacterial activity compared to other substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of a substituted acyl hydrazide with a dichlorophenyl-substituted nitrile. For example:

React 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding acyl hydrazide.

Condense the acyl hydrazide with cyanomethylamine in the presence of a dehydrating agent (e.g., POCl₃) to form the oxadiazole ring .

  • Key Parameters :
StepReagents/ConditionsYield (%)
Acyl hydrazide formationHydrazine hydrate, ethanol, reflux (6–8 h)70–80
CyclocondensationPOCl₃, DMF (catalyst), 80–90°C (12 h)60–70

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Identify the methanamine (-CH₂NH₂) protons (δ ~3.8–4.0 ppm) and aromatic protons from the 2,5-dichlorophenyl group (δ ~7.2–7.8 ppm). Carbon signals for the oxadiazole ring appear at ~165–170 ppm .
  • IR Spectroscopy : Confirm the presence of C=N (1590–1630 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula C₉H₇Cl₂N₃O (calculated [M+H]⁺: 260.0).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store as a powder in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as the oxadiazole ring may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency during oxadiazole formation .
  • Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve reaction kinetics and reduce side products.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for higher purity (>95%) .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic Studies : Perform molecular docking to assess interactions with bacterial DNA gyrase or human topoisomerase II .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?

  • Methodological Answer :

  • Substituent Variation : Replace the 2,5-dichlorophenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate changes in binding affinity .
  • Table : SAR Trends for Analogues
ModificationBioactivity Trend
Electron-withdrawing groups↑ Antimicrobial activity
Methanamine to ethylamine↓ Solubility, ↑ Lipophilicity

Analytical and Experimental Design

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Methodological Answer :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to benchmark activity levels.
  • Statistical Analysis : Apply ANOVA to compare results across studies, accounting for differences in cell lines or bacterial strains .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics Simulations : Model binding stability with target proteins (e.g., ≥50 ns simulations in GROMACS) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for similar oxadiazole derivatives?

  • Methodological Answer :

  • Solvent Selection : Differences in polar aprotic (DMSO) vs. aqueous buffers (PBS) can skew solubility data.
  • pH Effects : Protonation of the methanamine group at physiological pH (~7.4) enhances aqueous solubility compared to neutral conditions .

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